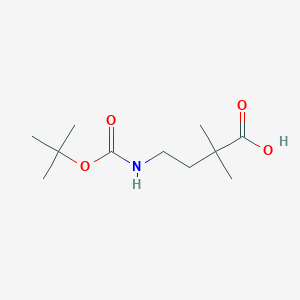

4-Boc-amino-2,2-dimethylbutyric acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-7-6-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMVVJUXUMIAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153039-17-9 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153039-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Boc-amino-2,2-dimethylbutyric Acid

Introduction

4-Boc-amino-2,2-dimethylbutyric acid, also known as 4-(tert-Butoxycarbonylamino)-2,2-dimethylbutanoic acid, is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and pharmaceutical development.[1][2] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the terminal amine, which is a cornerstone of modern organic synthesis for its stability and selective removal.[3][] The gem-dimethyl substitution at the α-carbon introduces conformational constraints, making it a valuable building block for creating novel peptides and small molecule therapeutics with enhanced stability and specific biological activities.[1] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for researchers and drug development professionals.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 153039-17-9 | [1][2][5] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][5] |

| Molecular Weight | 231.29 g/mol | [1][2][5] |

| Appearance | White to off-white solid | [1][2] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Storage Conditions | Store at 0 - 8 °C | [1][2] |

| Synonyms | 4-(tert-Butoxycarbonylamino)-2,2-dimethylbutanoic acid | [1][2][5] |

| MDL Number | MFCD04038508 | [1][2] |

| PubChem ID | 4306222 | [1][2] |

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool in scientific research.[1] The Boc protecting group is stable in a wide range of reaction conditions, particularly towards most nucleophiles and bases, allowing for selective chemical transformations elsewhere in a molecule.[6]

Key applications include:

-

Peptide Synthesis : It serves as a protected building block in the synthesis of peptides.[1] The Boc group prevents the amine from participating in unwanted side reactions during peptide bond formation, ensuring the desired sequence is obtained with high purity and yield.[1][2]

-

Pharmaceutical Development : This compound is utilized in the design and synthesis of novel drug candidates.[1][] The dimethylbutyric acid scaffold can be incorporated into molecules to modulate properties like solubility, stability, and binding affinity to biological targets.[1][2]

-

Biotechnology and Medicinal Chemistry : It is employed in the modification of biomolecules to create biopharmaceuticals with improved characteristics, such as enhanced bioavailability.[1] In medicinal chemistry, it is used to develop inhibitors and modulators of biological pathways.[1]

Experimental Protocols

The utility of this compound is fundamentally linked to the chemistry of the Boc protecting group. The following sections detail generalized experimental protocols for the protection of an amino group and the subsequent deprotection.

General Protocol for N-tert-Butoxycarbonylation (Boc Protection)

The protection of an amine with a Boc group is a common and efficient reaction, typically using di-tert-butyl dicarbonate (Boc₂O) as the reagent.[6] Several methods exist, with variations in catalysts and solvent systems to accommodate different substrates.[6][8]

Materials:

-

Amine substrate (e.g., 4-amino-2,2-dimethylbutanoic acid)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine (TEA), sodium hydroxide, or DMAP)[6][9]

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), water, or a biphasic mixture)[8][9]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Methodology:

-

Dissolution : Dissolve the amine substrate (1 mmol) in the chosen solvent (e.g., 10 mL of a water/acetone mixture or DCM).[8]

-

Addition of Reagents : Add the base (1-1.5 equivalents) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1-2 equivalents).[9]

-

Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[8] Reaction times are typically short, often completing within minutes to a few hours.[8][9]

-

Work-up : If an organic solvent was used, wash the reaction mixture with water or a mild aqueous acid to remove the base and unreacted Boc₂O byproducts. If an aqueous system was used, extract the product with an organic solvent like DCM or ethyl acetate.[8][9]

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]

-

Purification : The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected compound.[8]

Stability and Deprotection of the Boc Group

The Boc group is known for its stability under neutral and basic conditions, which makes it an orthogonal protecting group to others like Fmoc, which is base-labile.[6] However, the Boc group is readily cleaved under acidic conditions.[3][6]

Common Deprotection Reagents:

-

Trifluoroacetic acid (TFA), often used neat or as a solution in DCM (e.g., 25-50% TFA/DCM).[3][][9]

-

Hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in dioxane.[][9]

-

Other Lewis or Brønsted acids.[8]

General Deprotection Protocol:

-

Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).[9]

-

Add the acidic reagent (e.g., an equal volume of TFA).

-

Stir the solution at room temperature for 1-2 hours.[9]

-

Remove the acid and solvent under reduced pressure to yield the deprotected amine, typically as a salt (e.g., trifluoroacetate or hydrochloride salt).[9]

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton.[3] The resulting carbamic acid is unstable and decarboxylates to give the free amine.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

Synthesis of 4-Boc-amino-2,2-dimethylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Boc-amino-2,2-dimethylbutyric acid, a valuable building block in peptide synthesis and pharmaceutical development. The document details a reliable synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a non-proteinogenic γ-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for its use in stepwise peptide synthesis, preventing unwanted side reactions. The gem-dimethyl substitution at the α-position provides conformational constraint, which can be advantageous in the design of peptidomimetics and other bioactive molecules. This guide outlines a two-stage synthesis commencing from 3,3-dimethyl-γ-butyrolactone.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the free amino acid, 4-amino-2,2-dimethylbutanoic acid, from 3,3-dimethyl-γ-butyrolactone. The subsequent step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-2,2-dimethylbutanoic Acid Hydrochloride

This procedure is adapted from a known method for the synthesis of this γ-amino acid analogue. The reaction proceeds via a Gabriel synthesis, involving the ring-opening of 3,3-dimethyl-γ-butyrolactone with potassium phthalimide, followed by the liberation of the primary amine using hydrazine and subsequent conversion to the hydrochloride salt.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-amino-2,2-dimethylbutanoic acid HCl.

Detailed Procedure:

-

A mixture of 3,3-dimethyl-γ-butyrolactone (1 equivalent), potassium phthalimide (1.1 equivalents), and potassium carbonate (0.1 equivalents) in dimethylformamide (DMF) is heated at 100-110 °C for 24 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the intermediate phthalimido acid.

-

The dried phthalimido acid (1 equivalent) is suspended in ethanol, and hydrazine hydrate (1.2 equivalents) is added. The mixture is heated to reflux for 4 hours.

-

After cooling, the precipitated phthalhydrazide is removed by filtration.

-

The filtrate is concentrated under reduced pressure. The residue is taken up in concentrated hydrochloric acid and again concentrated to dryness.

-

The crude 4-amino-2,2-dimethylbutanoic acid hydrochloride is purified by recrystallization from a mixture of ethanol and diethyl ether.

Stage 2: Synthesis of this compound

The protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Workflow:

A Technical Guide to 4-Boc-amino-2,2-dimethylbutyric Acid

CAS Number: 153039-17-9

Introduction

4-((tert-butoxycarbonyl)amino)-2,2-dimethylbutanoic acid, commonly referred to as 4-Boc-amino-2,2-dimethylbutyric acid, is a synthetic amino acid derivative of significant interest in medicinal chemistry and biotechnology.[1] Its structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the terminal amine and gem-dimethyl substitution on the alpha-carbon.[1][2] This unique architecture imparts enhanced stability and solubility, making it a valuable building block in the synthesis of peptides and other complex organic molecules.[1] It serves a crucial role as a protected amino acid in solid-phase peptide synthesis (SPPS) and is increasingly utilized as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for researchers in designing synthetic routes and handling the compound appropriately.

| Property | Value | Source(s) |

| CAS Number | 153039-17-9 | [1][3] |

| Molecular Formula | C11H21NO4 | [1][2] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,2-dimethylbutanoic acid | [2][4] |

| PubChem CID | 4306222 | [1] |

| MDL Number | MFCD04038508 | [1] |

| Storage Conditions | 0 - 8 °C, sealed storage, away from moisture | [1] |

| Predicted XlogP | 1.7 | [2] |

Note: Some physical properties like melting point and specific solubility data are not consistently reported in publicly available literature. Researchers should refer to the supplier-specific certificate of analysis for the most accurate information.

Key Applications

The utility of this compound spans several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: As a Boc-protected amino acid, it is a fundamental component in Solid-Phase Peptide Synthesis (SPPS). The Boc group provides robust protection for the amine functionality under the basic conditions of peptide coupling, and it can be readily removed with mild acid treatment to allow for the elongation of the peptide chain.[1][5] Its unique structure can be used to introduce conformational constraints or improve the stability of the resulting peptide.[1]

-

PROTAC Development: The compound is used as a versatile alkyl-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[6] this compound can be incorporated into the linker that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

-

Drug Discovery and Medicinal Chemistry: Beyond peptides and PROTACs, this molecule serves as a valuable building block for creating novel therapeutic agents.[1] The gem-dimethyl group can enhance metabolic stability and influence the conformation of the final molecule, which is a desirable attribute in the design of enzyme inhibitors and receptor modulators.[1]

Experimental Protocols

The following are detailed, representative protocols for the application of this compound.

Protocol 1: Incorporation into a Peptide using Boc-SPPS

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain during Solid-Phase Peptide Synthesis (SPPS).

-

Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) to which the initial amino acid or peptide chain is attached.

-

Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA) for approximately 30 minutes to remove the N-terminal Boc protecting group.[7][8] The resulting free amine will be a TFA salt.

-

Washing: Thoroughly wash the resin with DCM and then N,N-dimethylformamide (DMF) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the TFA salt by washing the resin with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIPEA) in DMF, to yield the free amine.[8]

-

Activation and Coupling: In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to activate the carboxylic acid. Immediately add this activation mixture to the neutralized resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: To add more amino acids, repeat steps 2-6. Once the synthesis is complete, the final peptide can be cleaved from the resin using a strong acid like hydrogen fluoride (HF).[7]

Protocol 2: Synthesis of a PROTAC Linker Intermediate

This protocol describes a general two-step method for using this compound to form an amide bond with a ligand for a protein of interest (POI), a key step in PROTAC synthesis.

Part 1: Boc Deprotection

-

Dissolution: Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane under an inert atmosphere (e.g., nitrogen).

-

Acid Treatment: Add an excess of strong acid. Common choices include 4M HCl in 1,4-dioxane or neat TFA.[9]

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by a suitable analytical method like LC-MS to ensure complete consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude 4-amino-2,2-dimethylbutanoic acid salt is often used in the next step without further purification.

Part 2: Amide Coupling

-

Activation: In a separate flask, dissolve the deprotected 4-amino-2,2-dimethylbutanoic acid (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).[9]

-

Stirring: Stir this mixture at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: Add the amine-containing POI ligand (1.0 equivalent) to the activation mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by LC-MS until the starting materials are consumed.

-

Purification: Perform an aqueous work-up and extract the product with an organic solvent like ethyl acetate. The final product is typically purified using flash column chromatography to yield the desired PROTAC intermediate.

Biological Context: Role in Targeted Protein Degradation

While this compound itself does not have a defined biological activity, its application as a linker in PROTACs places it at the center of a powerful therapeutic strategy: targeted protein degradation. PROTACs function by inducing the degradation of a target Protein of Interest (POI) through the ubiquitin-proteasome system.

The general mechanism is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

-

Polyubiquitination: The POI becomes tagged with a chain of ubiquitin molecules (polyubiquitination).

-

Proteasomal Recognition: This polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery.

-

Degradation: The proteasome recognizes, unfolds, and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can catalyze another round of degradation.

The linker, which can be constructed from units like 4-amino-2,2-dimethylbutanoic acid, is not merely a passive spacer. Its length, flexibility, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex, thereby directly influencing the efficiency and selectivity of protein degradation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 4-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylbutanoic acid (C11H21NO4) [pubchemlite.lcsb.uni.lu]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROTAC Design [protocols.io]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Boc-amino-2,2-dimethylbutyric Acid

For Immediate Release

This whitepaper provides a comprehensive technical guide on the structure elucidation of 4-Boc-amino-2,2-dimethylbutyric acid, a key building block in modern peptide synthesis and pharmaceutical research.[1] Tailored for researchers, scientists, and professionals in drug development, this document details the spectroscopic and analytical methodologies employed to confirm the molecular structure of this N-protected amino acid derivative.

Introduction

This compound (N-(tert-butoxycarbonyl)-4-amino-2,2-dimethylbutanoic acid) is a non-proteinogenic amino acid derivative valued for its role in creating peptides with modified backbones, enhancing stability and modulating biological activity. The presence of the tert-butoxycarbonyl (Boc) protecting group on the terminal amine and the gem-dimethyl substitution on the α-carbon introduce unique structural features that necessitate rigorous characterization. This guide outlines the essential analytical techniques and expected data for the unambiguous confirmation of its structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 153039-17-9 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts and multiplicities for this compound are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | Singlet | 6H | C(CH₃)₂ |

| ~1.44 | Singlet | 9H | -C(CH₃)₃ (Boc) |

| ~1.75 | Triplet | 2H | -CH₂-CH₂-NHBoc |

| ~3.10 | Quartet | 2H | -CH₂-NHBoc |

| ~4.80 | Broad Singlet | 1H | -NH- |

| ~12.0 | Broad Singlet | 1H | -COOH |

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Table 3 outlines the anticipated chemical shifts for the carbon atoms in this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~25.0 | C(CH₃)₂ |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~35.0 | -CH₂-CH₂-NHBoc |

| ~38.0 | -CH₂-NHBoc |

| ~45.0 | -C(CH₃)₂ |

| ~79.0 | -C(CH₃)₃ (Boc) |

| ~156.0 | -C=O (Boc) |

| ~183.0 | -COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands are detailed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H Stretch (carbamate) |

| 3300-2500 | Very Broad | O-H Stretch (carboxylic acid) |

| 2960-2850 | Strong | C-H Stretch (aliphatic) |

| ~1710 | Strong | C=O Stretch (carboxylic acid dimer) |

| ~1685 | Strong | C=O Stretch (carbamate) |

| ~1520 | Medium | N-H Bend (carbamate) |

| ~1160 | Strong | C-O Stretch (carbamate) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |

| Calculated m/z | 232.1543 | 254.1363 | 230.1398 |

| Observed m/z | 232.1543 | 254.1363 | 230.1398 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A generalized procedure for the Boc protection of the parent amino acid is as follows:

-

Dissolution: 4-Amino-2,2-dimethylbutanoic acid is dissolved in a suitable solvent mixture, typically aqueous dioxane or a similar solvent system that can dissolve both the amino acid and the Boc-anhydride.

-

Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, rendering it nucleophilic. The pH is maintained in the range of 9-10.

-

Addition of Boc-Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture, usually portion-wise, at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is typically acidified to a pH of 2-3 with a mild acid like citric acid or dilute HCl. The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

NMR Sample Preparation

-

Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H NMR, ¹³C NMR, and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

IR Spectroscopy Sample Preparation

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.

-

The solution is infused into the mass spectrometer using an electrospray ionization (ESI) source.

-

High-resolution mass spectra are acquired to determine the accurate mass of the molecular ions.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and structure elucidation of this compound.

The following diagram illustrates the key structural correlations that can be determined from 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), which are crucial for confirming the connectivity of the molecular fragments.

Caption: Key 2D NMR correlations for confirming the structure of this compound.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data presented in this guide provide a benchmark for the characterization of this important synthetic building block, ensuring its quality and correct identification for use in research and development. The detailed experimental protocols offer a reliable framework for its synthesis and analysis.

References

An In-depth Technical Guide to the Spectral Data of 4-Boc-amino-2,2-dimethylbutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Boc-amino-2,2-dimethylbutyric acid, a key building block in peptide synthesis and pharmaceutical development. The data presented herein is compiled from typical values for its constituent functional groups and provides a predictive framework for the analysis of this compound.

Chemical Structure and Properties

-

IUPAC Name: 4-(tert-butoxycarbonylamino)-2,2-dimethylbutanoic acid

-

Molecular Formula: C₁₁H₂₁NO₄

-

Molecular Weight: 231.29 g/mol

-

CAS Number: 153039-17-9

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is based on the analysis of structurally similar compounds and known spectral characteristics of the functional groups present.

¹H NMR (Proton NMR) Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | s | 6H | C(CH₃)₂ |

| ~1.45 | s | 9H | -OC(CH₃)₃ (Boc) |

| ~1.80 | t | 2H | -CH₂-CH₂-NHBoc |

| ~3.20 | q | 2H | -CH₂-NHBoc |

| ~4.80 | br s | 1H | -NH- |

| ~11.0 | br s | 1H | -COOH |

¹³C NMR (Carbon NMR) Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~25.0 | CH₃ | C(CH₃)₂ |

| ~28.5 | CH₃ | -OC(CH₃)₃ (Boc) |

| ~35.0 | CH₂ | -CH₂-CH₂-NHBoc |

| ~40.0 | CH₂ | -CH₂-NHBoc |

| ~45.0 | C | C(CH₃)₂ |

| ~80.0 | C | -OC(CH₃)₃ (Boc) |

| ~156.0 | C | -NH-C=O (Boc) |

| ~183.0 | C | -COOH |

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Carbamate) |

| 3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |

| 2970-2850 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1710 | Strong | C=O Stretch (Carboxylic Acid Dimer) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Medium | N-H Bend (Amide II) |

| ~1370 | Medium | C-H Bend (gem-dimethyl) |

| 1300-1200 | Medium | C-O Stretch (Carboxylic Acid) |

| ~1160 | Strong | C-O Stretch (Carbamate) |

MS (Mass Spectrometry) Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 232.15 | [M+H]⁺ |

| 254.13 | [M+Na]⁺ |

| 176.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 132.08 | [M+H - Boc]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16-32 scans are co-added.

-

Acquire ¹³C NMR spectra on a 100 MHz spectrometer using proton decoupling. Key parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.

-

Ionization: Use an electrospray ionization (ESI) source. The sample solution is introduced into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Analysis:

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate should be optimized to maximize the signal of the protonated molecule [M+H]⁺.

-

For fragmentation studies (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

-

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for obtaining and interpreting the spectral data for this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Interrelationship of spectral data with the molecular structure.

A Technical Guide to the Solubility of 4-Boc-amino-2,2-dimethylbutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Boc-amino-2,2-dimethylbutyric Acid

This compound is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group.[1][2] This protecting group is crucial in peptide synthesis and other organic reactions as it selectively masks the amino group.[1][2] The unique structure of this compound is noted to enhance stability and solubility, making it a valuable component in drug development and medicinal chemistry.[1][2] It is frequently used in the synthesis of peptides and pharmaceutical intermediates.[1][2]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented. However, the general principles governing the solubility of Boc-protected amino acids can provide valuable guidance. Generally, these compounds exhibit good solubility in polar aprotic solvents.[3]

For reference, the qualitative solubility of a related Boc-protected compound, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), is presented below. This can serve as a useful starting point for solvent selection in experimental studies.

Table 1: Qualitative Solubility of a Reference Boc-Protected Compound (BOC-ON)

| Solvent Class | Solvent Examples | Solubility |

| Ethers | Diethyl ether, Dioxane | Very Soluble |

| Ketones | Acetone | Very Soluble |

| Esters | Ethyl acetate | Very Soluble |

| Halogenated | Chloroform | Very Soluble |

| Aromatics | Benzene | Very Soluble |

| Alcohols | Methanol, 2-Propanol, tert-Butanol | Soluble |

| Hydrocarbons | Petroleum ether | Insoluble |

| Aqueous | Water | Insoluble |

Source: Adapted from Sigma-Aldrich technical information for BOC-ON.

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.[3] This method can be adapted to specific laboratory conditions and analytical capabilities.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[3] The required time may need to be determined empirically.

-

-

Sample Processing:

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.[3]

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.[3]

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration of dissolved this compound.

-

-

Quantification:

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

References

Unveiling the Genesis of a Key Building Block: The Discovery and History of 4-Boc-amino-2,2-dimethylbutyric Acid

For Immediate Release

A cornerstone in modern drug discovery and peptide synthesis, 4-Boc-amino-2,2-dimethylbutyric acid, has a history rooted in the exploration of sterically hindered amino acids. While a definitive singular "discovery" paper is not readily apparent, its emergence can be traced through a timeline of advancements in peptide chemistry and the synthesis of its parent amino acid. The tert-butoxycarbonyl (Boc) protecting group, a foundational element of this compound, was itself a revolutionary development in the mid-20th century that paved the way for the creation of such valuable synthetic tools.

This technical guide delves into the discovery, synthesis, and key applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.

Physicochemical Properties

Quantitative data for this compound is crucial for its application in synthesis and drug design. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 153039-17-9 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

The Foundational Step: Synthesis of 4-amino-2,2-dimethylbutanoic acid

The history of this compound is intrinsically linked to the synthesis of its unprotected precursor, 4-amino-2,2-dimethylbutanoic acid (CAS Number: 138146-22-2). An early documented synthesis of this parent amino acid was reported in The Journal of Organic Chemistry in 2001. This method provides a foundational experimental protocol.

Experimental Protocol: Synthesis of 4-amino-2,2-dimethylbutanoic acid

This protocol is based on the principles of amino acid synthesis, involving the construction of the carbon skeleton followed by the introduction of the amino group.

Materials:

-

A suitable starting material for constructing the 2,2-dimethylbutanoic acid backbone.

-

Reagents for the introduction of a protected amino group at the 4-position.

-

Appropriate solvents and purification media.

Procedure:

-

Carbon Skeleton Formation: Synthesize the 2,2-dimethylbutanoic acid framework using established organic chemistry methods. This may involve alkylation of a suitable precursor.

-

Functional Group Introduction: Introduce a functional group at the 4-position that can be converted to an amine. This is often a halide or a protected hydroxyl group.

-

Amination: Convert the functional group at the 4-position to a protected amine. This can be achieved through various methods, such as Gabriel synthesis or reductive amination.

-

Deprotection: Remove the protecting group from the amino function to yield 4-amino-2,2-dimethylbutanoic acid.

-

Purification: Purify the final product using techniques such as crystallization or chromatography.

The Advent of Boc Protection: A Key Enabling Technology

The development of the tert-butoxycarbonyl (Boc) protecting group was a pivotal moment in peptide chemistry. Its acid-lability and stability to a wide range of other reaction conditions made it an ideal tool for the stepwise assembly of amino acids into peptides. The general procedure for the Boc protection of an amino acid is a well-established and widely used protocol.

Experimental Protocol: Boc Protection of 4-amino-2,2-dimethylbutanoic acid

Materials:

-

4-amino-2,2-dimethylbutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

An appropriate solvent system (e.g., dioxane/water, dichloromethane)

Procedure:

-

Dissolution: Dissolve 4-amino-2,2-dimethylbutanoic acid in a suitable solvent system containing a base.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts. This typically involves acidification followed by extraction with an organic solvent.

-

Purification: Purify the resulting this compound by crystallization or chromatography.

Logical Workflow of Synthesis

The synthesis of this compound follows a logical progression from the parent amino acid to the final protected product. This workflow is essential for ensuring high purity and yield.

References

physical and chemical characteristics of 4-Boc-amino-2,2-dimethylbutyric acid

An In-depth Technical Guide to 4-Boc-amino-2,2-dimethylbutyric acid

Introduction

This compound, also known as 4-(tert-Butoxycarbonylamino)-2,2-dimethylbutanoic acid, is a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the terminal amine, a feature crucial for its application in peptide synthesis.[1][] The gem-dimethyl group at the α-carbon introduces conformational constraints and metabolic stability. This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and its role in modern drug discovery, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).[4]

Physicochemical and Identifier Information

The fundamental properties of this compound are summarized below. These identifiers are essential for substance registration, tracking, and safety data management.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 4-(tert-butoxycarbonylamino)-2,2-dimethylbutanoic acid | [1][2][5] |

| CAS Number | 153039-17-9 | [1][2][5] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][5] |

| Molecular Weight | 231.29 g/mol | [1][2][5][6] |

| PubChem ID | 4306222 | [1][2] |

| MDL Number | MFCD04038508 |[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white solid | [1][2] |

| Purity | ≥ 98% (by HPLC) | [1][2] |

| Solubility | Enhanced solubility, soluble in organic solvents | [1][2][7] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [8] |

| Storage | 0 - 8 °C, sealed storage, away from moisture |[1][2][4] |

Experimental Protocols

General Synthesis of Boc-Protected Amino Acids

The synthesis of this compound follows a standard procedure for Boc protection of an amino group. The protocol involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Methodology:

-

Reaction Setup: The free amino acid (4-amino-2,2-dimethylbutanoic acid) is dissolved in a suitable solvent mixture, such as aqueous dioxane or a mixture of an organic solvent and water.

-

Base Addition: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, increasing its nucleophilicity.

-

Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in an organic solvent, is added to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amino acid.

-

Work-up: Upon completion, the reaction mixture is acidified (e.g., with a cold, dilute solution of KHSO₄) to a pH of approximately 2-3.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. calpaclab.com [calpaclab.com]

- 6. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stability and Storage of 4-Boc-amino-2,2-dimethylbutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Boc-amino-2,2-dimethylbutyric acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the chemical properties relevant to its stability, recommended storage protocols, and a general methodology for conducting stability studies in line with industry standards.

Chemical Stability Profile

This compound, a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group, exhibits a stability profile largely dictated by the lability of the Boc group. Generally, Boc-protected amino acids are stable under neutral and basic conditions, making them suitable for a variety of applications in peptide synthesis and pharmaceutical research.[][2] However, the Boc group is susceptible to cleavage under acidic conditions.[][2]

The degradation of this compound in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds via the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl carbocation.[3] Studies on the kinetics of N-Boc cleavage have shown that the reaction rate can exhibit a second-order dependence on the acid concentration.[4][5]

Factors that can influence the stability of this compound include:

-

pH: Highly acidic conditions will lead to the removal of the Boc protecting group.

-

Temperature: Elevated temperatures can accelerate degradation, especially in the presence of other reactive species.

-

Oxidizing agents: Contact with strong oxidizing agents should be avoided.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on information from various suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0°C to 8°C (Refrigerated) | To minimize thermal degradation and maintain long-term stability.[6][7][8] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation and reaction with atmospheric moisture. |

| Container | Tightly closed container | To prevent contamination and exposure to moisture. |

| Light Exposure | Protect from light | To avoid potential photochemical degradation. |

| Humidity | Dry, well-ventilated place | To prevent hydrolysis and degradation from moisture. |

Experimental Protocol for Stability Testing

While specific stability studies for this compound are not publicly available, a general protocol for assessing its stability can be designed based on the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[9][10][11][12][13]

Objective

To evaluate the stability of this compound under various environmental conditions to establish its re-test period or shelf life and to identify potential degradation products.

Materials

-

At least three primary batches of this compound.[10]

-

Container closure system that simulates the proposed packaging for storage and distribution.[9]

-

Validated stability-indicating analytical methods (e.g., HPLC, LC-MS) capable of separating the intact compound from its degradation products.[14]

Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products and the intrinsic stability of the molecule.[10]

| Condition | Methodology |

| Acid Hydrolysis | Expose the compound to a range of acidic conditions (e.g., 0.1M HCl) at an elevated temperature (e.g., 60°C) for a defined period. |

| Base Hydrolysis | Expose the compound to a range of basic conditions (e.g., 0.1M NaOH) at an elevated temperature (e.g., 60°C) for a defined period. |

| Oxidation | Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period. |

| Thermal Degradation | Subject the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) for a defined period.[10] |

| Photostability | Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |

Formal Stability Study

| Study | Storage Condition | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Every 3 months for the first 6 months, and then at 9 and 12 months. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Every 3 months for a total of 6 months.[15] |

Analysis

At each time point, samples should be analyzed for:

-

Appearance

-

Assay of this compound

-

Quantification of any degradation products

Visualizations

Factors Affecting Stability

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

Caption: Factors influencing the stability of this compound.

Acid-Catalyzed Degradation Pathway

This diagram shows a simplified representation of the degradation of this compound under acidic conditions, leading to the cleavage of the Boc protecting group.

Caption: Simplified acid-catalyzed degradation pathway.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. database.ich.org [database.ich.org]

- 10. snscourseware.org [snscourseware.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. usp.org [usp.org]

- 13. uspbpep.com [uspbpep.com]

- 14. usp.org [usp.org]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Application Notes and Protocols: Use of 4-Boc-amino-2,2-dimethylbutyric Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Boc-amino-2,2-dimethylbutyric acid in peptide synthesis. This unique amino acid derivative is a valuable tool for introducing conformational constraints and enhancing the stability of synthetic peptides.

Introduction

This compound is a non-proteinogenic amino acid characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and a gem-dimethyl substitution at the α-carbon. This structural feature imparts significant steric hindrance, which can be leveraged to influence the secondary structure of peptides. Its incorporation is particularly useful in the design of peptidomimetics and for stabilizing helical and turn conformations. The Boc protecting group is labile to moderate acid, making it suitable for standard solid-phase peptide synthesis (SPPS) protocols.[1][2][3][4]

Key Applications

-

Induction of Helical and Turn Structures: The gem-dimethyl group restricts the available conformational space of the peptide backbone, promoting the formation of well-defined secondary structures such as α-helices and β-turns.[5] This is analogous to the effect observed with other α,α-disubstituted amino acids like aminoisobutyric acid (Aib).

-

Enhanced Proteolytic Stability: The steric bulk of the 2,2-dimethylbutyric acid residue can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

Improved Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation that mimics the native ligand, the entropic penalty upon binding to a receptor is reduced, potentially leading to higher binding affinity.

-

Synthesis of Hydrophobic and Aggregation-Prone Peptides: Boc-based SPPS is often advantageous for the synthesis of difficult sequences that are prone to aggregation. The protonation of the N-terminus after each deprotection step can disrupt interchain hydrogen bonding, improving solvation and coupling efficiency.[2][6]

Data Presentation: Illustrative Peptide Synthesis Parameters

The following table provides illustrative data for the solid-phase synthesis of a model hexapeptide (Tyr-Ala-Ala-Xxx -Ala-Ala, where Xxx is 4-amino-2,2-dimethylbutyric acid) using Boc-SPPS. These values are representative of typical outcomes for the coupling of sterically hindered amino acids and may vary depending on the specific sequence and synthesis conditions.

| Parameter | Value | Method/Instrument |

| Resin | Merrifield Resin | - |

| Resin Substitution | 0.5 mmol/g | - |

| Synthesis Scale | 0.1 mmol | - |

| Coupling Reagent | HBTU/DIPEA | Manual or Automated Synthesizer |

| Coupling Time for Standard Amino Acids | 1 hour | - |

| Coupling Time for this compound | 2-4 hours (double coupling recommended) | - |

| Deprotection Reagent | 50% TFA in DCM | - |

| Deprotection Time | 30 minutes | - |

| Cleavage Cocktail | HF/anisole (9:1) | - |

| Cleavage Time | 1 hour at 0°C | - |

| Crude Peptide Yield | 75% | Gravimetric |

| Purity of Crude Peptide | >80% | RP-HPLC |

| Purity after Purification | >98% | RP-HPLC |

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model hexapeptide containing 4-amino-2,2-dimethylbutyric acid.

Materials:

-

Merrifield resin (1% DVB, 200-400 mesh)

-

Boc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

-

Anisole

-

Liquid Hydrogen Fluoride (HF)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

-

HF cleavage apparatus

-

Lyophilizer

-

RP-HPLC system

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the synthesis vessel.

-

First Amino Acid Coupling (Esterification): Couple the first Boc-protected amino acid to the resin via its cesium salt for racemization-free esterification.[3]

-

Deprotection:

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 10% DIPEA in DCM and shake for 10 minutes. Repeat once.[3]

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the next Boc-amino acid and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours. For this compound, extend the coupling time to 4 hours or perform a double coupling.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: Perform a final deprotection (step 3) to remove the N-terminal Boc group.

-

Cleavage and Deprotection of Side Chains:

-

Dry the peptide-resin under vacuum.

-

In a specialized HF apparatus, treat the resin with a mixture of HF and anisole (9:1) at 0°C for 1 hour.

-

Evaporate the HF under vacuum.

-

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol describes the general procedure for analyzing the solution conformation of a peptide containing 4-amino-2,2-dimethylbutyric acid.

Materials:

-

Purified peptide

-

Deuterated solvents (e.g., CDCl₃, TFE-d₂, DMSO-d₆)

-

NMR spectrometer (≥500 MHz)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the desired deuterated solvent to a final concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

-

¹H NMR

-

COSY (Correlation Spectroscopy) for assigning proton spin systems.

-

TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are crucial for determining secondary structure.

-

-

Data Analysis:

-

Assign all proton resonances.

-

Analyze the chemical shifts of the amide protons. Low-field shifts can indicate hydrogen bonding.

-

Measure the ³J(HN,Hα) coupling constants. Values around 4-6 Hz are indicative of a helical conformation, while values around 8-10 Hz suggest a more extended structure.

-

Identify characteristic NOE patterns. For an α-helix, look for dαN(i, i+3), dαβ(i, i+3), and dNN(i, i+1) connectivities. For a β-turn, key NOEs between residues i+1 and i+2 are expected.

-

-

Structure Calculation: Use the distance and dihedral angle restraints obtained from the NMR data to calculate an ensemble of 3D structures using molecular modeling software.

Visualizations

Caption: Boc-SPPS Workflow.

Caption: Influence on Peptide Conformation.

References

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Application Notes and Protocols for the Incorporation of 4-Boc-amino-2,2-dimethylbutyric Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-amino-2,2-dimethylbutyric acid is a non-proteinogenic, sterically hindered amino acid that has garnered significant interest in peptide synthesis and drug development. Its unique structural features, particularly the gem-dimethyl group adjacent to the carboxylic acid, introduce conformational constraints and can enhance the metabolic stability of peptides. A notable application of this amino acid is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The incorporation of sterically hindered amino acids like this compound into peptide chains presents challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in lower yields and incomplete reactions.

These application notes provide a detailed protocol for the successful incorporation of this compound into peptides using Boc-based solid-phase peptide synthesis (SPPS). The protocol emphasizes the use of optimized coupling reagents and conditions to overcome the steric hindrance associated with this amino acid.

Data Presentation

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids. The following table summarizes the relative performance of common coupling reagents in the context of coupling sterically hindered amino acids. While specific data for this compound is limited, this data for other hindered residues like α-aminoisobutyric acid (Aib) provides a strong indication of reagent efficacy.

| Coupling Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) | Key Considerations |

| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | Highly efficient for hindered couplings due to the formation of reactive OAt esters.[2] |

| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | A widely used and effective reagent, though generally less reactive than HATU.[2] |

| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | Comparable efficiency to HATU and is a safer, non-explosive alternative.[3] |

| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | A phosphonium salt-based reagent that avoids guanidinylation side reactions. |

| DEPBT | Boc-Ser(Bzl)-OH | High | Varies | Minimal | Known for its remarkable resistance to racemization.[4] |

Note: Yields and reaction times are context-dependent and can be influenced by the specific peptide sequence, resin, and other reaction conditions. Double coupling is often recommended for sterically hindered amino acids to ensure complete reaction.

Experimental Protocols

This section provides a detailed methodology for the manual Boc-based solid-phase synthesis of a peptide containing this compound.

Materials

-

Resin: Merrifield resin or PAM resin (0.5-1.0 mmol/g substitution)

-

Amino Acids: Boc-protected amino acids

-

This compound

-

Coupling Reagents: HATU, HBTU, or COMU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Reagent: 10% Triethylamine (TEA) in DCM

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Washing Solvents: DCM, DMF, IPA

-

Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Precipitation Solvent: Cold diethyl ether

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin in a fritted syringe or a specialized reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF from the resin.

-

Wash the resin three times with DCM to prepare for the first amino acid coupling.

Protocol 2: First Amino Acid Coupling (Loading)

-

Dissolve the first Boc-protected amino acid (3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature. For sterically hindered amino acids, a second coupling (double coupling) is recommended.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and IPA (3 times).

Protocol 3: Boc Deprotection

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes for a pre-wash, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

-

Drain the deprotection solution and wash the resin with DCM (3 times).

Protocol 4: Neutralization

-

Add a solution of 10% TEA in DCM to the resin.

-

Agitate for 10 minutes. Repeat this step once.

-

Drain the neutralization solution and wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next coupling.

Protocol 5: Incorporation of this compound

-

Follow the same procedure as in Protocol 2, using this compound as the amino acid to be coupled.

-

Due to its steric hindrance, it is highly recommended to use a more potent coupling reagent like HATU or COMU and to perform a double coupling. The reaction time for each coupling may need to be extended to 4-6 hours.

-

Monitor the coupling reaction for completeness using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

Protocol 6: Subsequent Amino Acid Couplings

Repeat the deprotection (Protocol 3), neutralization (Protocol 4), and coupling (Protocol 2 or 5) steps for each subsequent amino acid in the peptide sequence.

Protocol 7: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

Protocol 8: Purification and Characterization

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.[6]

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

Caption: General workflow for solid-phase peptide synthesis incorporating a sterically hindered amino acid.

PROTAC Signaling Pathway

Caption: Mechanism of action of a PROTAC, utilizing a linker to induce targeted protein degradation.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chempep.com [chempep.com]

- 6. quora.com [quora.com]

Application Notes: 4-Boc-amino-2,2-dimethylbutyric Acid in Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-amino-2,2-dimethylbutyric acid is a non-proteinogenic amino acid that serves as a valuable building block in the design and synthesis of peptidomimetics.[1][2] Its unique structure, featuring a gem-dimethyl group on the β-carbon of a γ-amino acid backbone, imparts significant conformational constraints and steric hindrance. These characteristics are instrumental in developing peptide-based therapeutics with enhanced stability, improved pharmacokinetic profiles, and potent biological activity.[3] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[4][5][6]

The incorporation of 4-amino-2,2-dimethylbutyric acid into a peptide backbone can lead to a significant increase in resistance to enzymatic degradation by proteases.[3] The gem-dimethyl substitution sterically hinders the approach of proteases, thereby extending the in vivo half-life of the resulting peptidomimetic. Furthermore, the conformational rigidity imposed by this building block can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[7][8]

Key Applications

-

Enhanced Proteolytic Stability: Peptidomimetics incorporating 4-amino-2,2-dimethylbutyric acid exhibit increased resistance to degradation by various proteases, a critical attribute for improving drug efficacy and reducing dosing frequency.[3]

-

Conformational Control: The steric bulk of the gem-dimethyl group restricts the rotational freedom of the peptide backbone, enabling the design of peptidomimetics that mimic specific secondary structures such as β-turns or helical motifs.[7][9]

-

Improved Pharmacokinetic Properties: By increasing metabolic stability, this building block contributes to improved overall pharmacokinetic profiles, including longer circulation times and better bioavailability.[10]

-

Drug Discovery and Development: This building block is utilized in the development of novel therapeutics, including enzyme inhibitors and receptor agonists/antagonists, for a range of diseases.[10][11]

Data Presentation

The following tables present representative quantitative data illustrating the potential impact of incorporating 4-amino-2,2-dimethylbutyric acid into a model peptide sequence. Please note that these values are illustrative and the actual impact will be sequence and target dependent.

Table 1: Proteolytic Stability of a Model Peptide

| Peptide Sequence | Half-life in Human Plasma (hours) |

| Ac-Ala-Gly-Phe-Leu-NH2 | 0.5 |

| Ac-Ala-(4-amino-2,2-dimethylbutyryl)-Phe-Leu-NH2 | > 24 |

Table 2: Receptor Binding Affinity for a CCK2R Antagonist

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Gastrin (endogenous ligand) | CCK2R | 2.5 |

| Peptidomimetic with 4-amino-2,2-dimethylbutyric acid | CCK2R | 1.8 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic using this compound

This protocol describes the manual Boc-based solid-phase synthesis of a model tetrapeptide containing 4-amino-2,2-dimethylbutyric acid.

Materials:

-

MBHA resin

-

This compound

-

Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-Ala-OH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Acetonitrile (ACN)

-

Diethyl ether

-

Scavengers (e.g., anisole, thioanisole)

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system for purification and analysis

Procedure:

-

Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in the synthesis vessel.

-

First Amino Acid Coupling:

-

Dissolve Boc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and add it to the resin.

-

Shake for 2 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin and shake for 5 minutes.

-

Drain the solution and add a fresh solution of 50% TFA in DCM. Shake for 25 minutes.

-

Wash the resin with DCM (3x) and isopropanol (2x).

-

-

Neutralization:

-

Wash the resin with a solution of 10% DIPEA in DCM (2x, 5 minutes each).

-

Wash the resin with DCM (3x).

-

-

Coupling of this compound:

-

Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and add it to the resin.

-

Shake for 2 hours at room temperature. A longer coupling time may be necessary due to the steric hindrance of the gem-dimethyl group. Monitor the coupling reaction using a Kaiser test.